molecular formula C23H15F3N4O5 B3012224 3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207032-15-2

3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3012224
CAS RN: 1207032-15-2
M. Wt: 484.391
InChI Key: CXRGQPCUIFMLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a quinazoline dione core, a furan moiety, and a 1,2,4-oxadiazole ring.

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves high-temperature reactions and the formation of multiple ring systems. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with a similar oxadiazole ring, was achieved by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . Similarly, the synthesis of furo[2,3-f]quinazolin-5-ols, which share the furan and quinazoline components with the target molecule, involved specific reactions to form the fused ring systems and showed promising antifungal activity .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction. For example, the structure of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was determined using NMR, FT-IR spectroscopy, and X-ray diffraction . These techniques are essential for confirming the molecular structure of the target compound as well.

Chemical Reactions Analysis

The target molecule contains functional groups that are likely to participate in various chemical reactions. For instance, the furan ring can undergo electrophilic substitution reactions, as seen in the synthesis of trifluoromethylbenzo[b]furans from phenols . The oxadiazole ring can be involved in nucleophilic substitution reactions, and the quinazoline dione moiety may undergo redox reactions or act as a Michael acceptor.

Physical and Chemical Properties Analysis

Compounds with similar structures have been reported to have moderate thermal stabilities, as determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . The presence of the trifluoromethoxy group may contribute to the lipophilicity and potential biological activity of the molecule. The physical properties such as melting point, solubility, and crystallinity can be influenced by the molecular structure, as seen in the crystal structure analysis of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine .

Scientific Research Applications

Synthetic Chemistry Applications

In synthetic chemistry, compounds similar to 3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione are often studied for their unique reactivity and potential as building blocks for more complex molecules. For example, studies on quinones and their derivatives have shown that they can undergo various nucleophilic additions and serve as precursors for the synthesis of different heterocyclic compounds (Gorelik et al., 1971; Gorelik & Shibryaeva, 1968) (Gorelik et al., 1971) (Gorelik & Shibryaeva, 1968). Such reactions are fundamental for creating new molecules with potential applications in materials science, pharmaceuticals, and more.

Material Science Applications

In the realm of material science, furan derivatives, similar to the furan component in the queried compound, are explored for their potential in creating new materials with unique properties. Research on polyfunctionalized furans, for instance, highlights the versatility of furan derivatives in synthesizing materials with potential applications ranging from conductive polymers to biodegradable plastics (Onitsuka et al., 2000) (Onitsuka et al., 2000).

Pharmacological Research

While the user requested to exclude drug use, dosage, and side effects, it's worth noting that compounds with similar structures are often investigated for their biological activities. For example, the synthesis and evaluation of quinazoline derivatives for their herbicidal and antimicrobial activities suggest potential research avenues in agrochemicals and antimicrobial agents (Wang et al., 2014; Gupta et al., 2008) (Wang et al., 2014) (Gupta et al., 2008).

properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O5/c24-23(25,26)34-15-9-7-14(8-10-15)20-27-19(35-28-20)13-29-18-6-2-1-5-17(18)21(31)30(22(29)32)12-16-4-3-11-33-16/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRGQPCUIFMLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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